N-butyl-4-tert-butyl-N-ethylbenzamide
Overview
Description
N-butyl-4-tert-butyl-N-ethylbenzamide is a useful research compound. Its molecular formula is C17H27NO and its molecular weight is 261.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 261.209264485 g/mol and the complexity rating of the compound is 272. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Fate and Behavior
Parabens, with a structure related to N-butyl-4-tert-butyl-N-ethylbenzamide, are used as preservatives in various products and have been studied for their occurrence, fate, and behavior in aquatic environments. These studies reveal that despite wastewater treatments effectively reducing their presence, parabens persist at low levels in effluents and are ubiquitous in surface waters and sediments due to continuous environmental introduction. Their phenolic structure allows for reactions with chlorine, forming halogenated by-products more stable and potentially more toxic than their parent compounds, necessitating further research into their environmental and health impacts (Haman, Dauchy, Rosin, & Munoz, 2015).
Chemical Recycling of Polymers
In the realm of materials engineering, research into the chemical recycling of poly(ethylene terephthalate) (PET) highlights the potential for repurposing and recovering valuable monomers from consumer plastics. Techniques such as hydrolysis and glycolysis facilitate the breakdown of PET into its constituent monomers, which can be reused to synthesize new polymer materials. This approach not only addresses the issue of plastic waste but also conserves petrochemical resources and energy (Karayannidis & Achilias, 2007).
Bioactivities of Synthetic Phenolic Antioxidants
Research into synthetic phenolic antioxidants (SPAs), which share structural similarities with this compound, explores their widespread use in industrial and commercial products to prolong shelf life. Studies indicate that SPAs are present in various environmental matrices and human tissues, raising concerns about their potential health impacts. Some SPAs have been linked to hepatic toxicity, endocrine disruption, and carcinogenic effects, highlighting the need for further investigation into their environmental behavior, human exposure, and toxicity (Liu & Mabury, 2020).
Properties
IUPAC Name |
N-butyl-4-tert-butyl-N-ethylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-6-8-13-18(7-2)16(19)14-9-11-15(12-10-14)17(3,4)5/h9-12H,6-8,13H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDLAOGYAODDCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)C1=CC=C(C=C1)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.